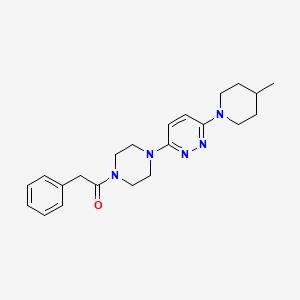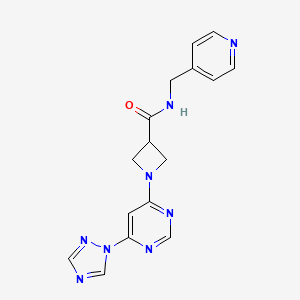![molecular formula C12H10N4O B2655166 7-Methoxypyrimido[4,5-b]quinolin-2-amine CAS No. 582334-06-3](/img/structure/B2655166.png)
7-Methoxypyrimido[4,5-b]quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxypyrimido[4,5-b]quinolin-2-amine is a chemical compound with the molecular formula C12H10N4O . Its average mass is 226.234 Da and its monoisotopic mass is 226.085464 Da . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound has been a challenging topic in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimido[4,5-b]quinoline core with a methoxy group at the 7-position and an amine group at the 2-position .Chemical Reactions Analysis
The synthesis of quinoline derivatives involves various chemical reactions . For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound 7-Methoxypyrimido[4,5-b]quinolin-2-amine has been utilized in the synthesis of derivatives exhibiting significant antimicrobial properties. For instance, the synthesis of 3-cyano-4-imino-9-methoxy-2-methylthio-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline derivatives demonstrated potential antimicrobial activity, indicating the role of this compound in developing new antimicrobial agents (Vartale, Halikar, & Pawar, 2013).
Antiproliferative Evaluation
Derivatives of this compound have been evaluated for their antiproliferative effects. Notably, coupling with amines on a tetrahydropyrrolo[4,3,2-de]quinoline core yielded compounds with cytotoxic activities against cancer cells, suggesting a potential application in cancer research (Bénéteau, Pierré, Pfeiffer, Renard, & Besson, 2000).
Synthesis of Novel Compounds
Research into this compound includes the synthesis of novel compounds with various potential applications. For example, its involvement in the synthesis of quinoline derivatives as Enhancer of Zeste Homologue 2 (EZH2) inhibitors indicates its utility in exploring new therapeutic agents (Xiang, Jie, Zhou, Yang, Wang, Hu, Hu, Yang, & Zhao, 2015). Additionally, the structure–activity relationship investigation of methoxy substitution on pyrimido[4,5-c]quinolin-1(2H)-ones highlighted the role of methoxy groups in enhancing anticancer activity, further underscoring the compound's significance in medicinal chemistry (Metwally, Khalil, Sallam, Pratsinis, Kletsas, & El Sayed, 2013).
Direcciones Futuras
The future directions in the research of 7-Methoxypyrimido[4,5-b]quinolin-2-amine could involve the development of more convenient and efficient synthetic methods for these compounds, as they are quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .
Propiedades
IUPAC Name |
7-methoxypyrimido[4,5-b]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJRBDRCVNUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2655087.png)
![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)
![1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2655091.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)


![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)

![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2655103.png)
![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2655104.png)
![2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2655105.png)
